molecular formula C11H18N2O2 B8356533 4-Methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane

4-Methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane

Cat. No. B8356533
M. Wt: 210.27 g/mol
InChI Key: UKEFJOZZELHXDK-UHFFFAOYSA-N
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Patent
US05157038

Procedure details

A suspension containing 0.5 g of 10% by weight palladium-on-carcoal catalyst in 5 ml of water is added to the solution of 5.0 g of 8-benzyloxycarbonyl-4-methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane in 45 ml of methanol at 0° C. under argon while stirring. To this mixture 1 ml of 45.8% aqueous hydrazine solution is introduced and the reaction mixture is refluxed for 10 to 15 minutes. After cooling down to room temperature and filtering off the catalyst the solvent is evaporated under reduced pressure and the crude evaporation residue is recrystallized from benzene to give the title compound in 95% yield, m.p.: 96°-97° C.
Name
8-benzyloxycarbonyl-4-methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:25][CH2:24][C:14]2([O:18][C:17](=[O:19])[N:16]([CH2:20][CH2:21][CH3:22])[C:15]2=[CH2:23])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.NN>O.CO.[Pd]>[CH2:23]=[C:15]1[C:14]2([CH2:24][CH2:25][NH:11][CH2:12][CH2:13]2)[O:18][C:17](=[O:19])[N:16]1[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
8-benzyloxycarbonyl-4-methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC2(C(N(C(O2)=O)CCC)=C)CC1
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 10 to 15 minutes
Duration
12.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
filtering off the catalyst the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude evaporation residue
CUSTOM
Type
CUSTOM
Details
is recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C=C1N(C(OC12CCNCC2)=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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